molecular formula C20H20N4O4 B11041879 3-(3-ethoxy-3-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

3-(3-ethoxy-3-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11041879
M. Wt: 380.4 g/mol
InChI Key: OYEIKACJDFVSFI-UHFFFAOYSA-N
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Description

3-(3-ethoxy-3-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: is a complex organic compound with a fascinating structure. Let’s break it down:

    3-(3-ethoxy-3-oxopropyl): This part of the compound contains an ethoxy group (C2H5O) attached to a propyl chain with a keto (oxo) group.

    1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: The core structure features a 1,2,3-triazole ring with a positively charged nitrogen (triazolium) and a negatively charged oxygen (olate). The phenyl groups and carbamoyl functionality add complexity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Triazole Formation: Start with an alkyne (e.g., phenylacetylene) and react it with an azide (e.g., sodium azide) via a copper-catalyzed Huisgen cycloaddition (click reaction) to form the 1,2,3-triazole ring.

    Carbamoylation: Introduce the carbamoyl group (CONHPh) using appropriate reagents (e.g., chloroformates).

    Ethoxylation: Ethoxylation of the keto group can be achieved using ethoxide sources.

    Ionization: Finally, protonate the triazolium nitrogen to form the triazolium-olate salt.

Industrial Production: Industrial-scale production methods may involve continuous flow chemistry or batch processes. Optimization of reaction conditions, catalysts, and purification steps is crucial.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation (e.g., Swern oxidation), reduction (e.g., Wolff-Kishner reduction), and substitution (e.g., nucleophilic aromatic substitution).

    Common Reagents: Reagents like DMSO, hydrazine, and strong bases are often used.

    Major Products: These reactions yield derivatives with modified functional groups, such as alcohols, amines, or substituted triazoles.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Research into its pharmacological effects and potential drug development.

    Industry: Applications in materials science, catalysis, and organic electronics.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets, affecting pathways related to its functional groups. Further studies are needed to elucidate specific mechanisms.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-(3-ethoxy-3-oxopropyl)-5-oxo-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C20H20N4O4/c1-2-28-17(25)13-14-23-18(19(26)21-15-9-5-3-6-10-15)20(27)24(22-23)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H-,21,22,26,27)

InChI Key

OYEIKACJDFVSFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-]

Origin of Product

United States

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